Afub7aica

Description

Contextualization of Emerging Synthetic Receptor Agonists within Chemical Biology Research

Synthetic receptor agonists are a class of compounds engineered to selectively bind to and activate specific cellular receptors, mimicking or enhancing the effects of endogenous ligands. Their study within chemical biology provides valuable insights into receptor structure-function relationships, signal transduction pathways, and the potential for modulating biological responses. Synthetic cannabinoid receptor agonists (SCRAs), for instance, are a prominent example within this context, known for their interaction with cannabinoid receptors (CB1 and CB2). acs.orgnih.govnih.gov Research in this area often focuses on understanding the pharmacological profiles of these synthetic compounds, including their potency and efficacy at target receptors. acs.org

Significance of Investigating Unique Structural Classes in Academic Discovery

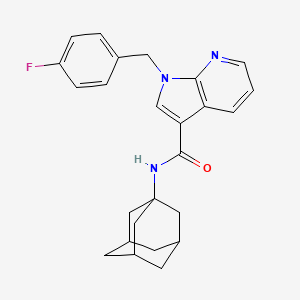

Investigating compounds belonging to unique structural classes is crucial in academic discovery as it can reveal novel mechanisms of action, lead to the identification of new biological targets, and expand the chemical space available for probe and drug development. Afub7aica, with its N-(adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridine-3-carboxamide structure, represents a specific structural class, characterized by a 7-azaindole (B17877) core substituted with an adamantyl group and a fluorobenzyl moiety. policija.si Studying such distinct structures allows researchers to explore how specific chemical scaffolds influence receptor binding and functional activity, contributing to a deeper understanding of structure-activity relationships. The exploration of diverse structural frameworks, including those based on indole (B1671886), indazole, or 7-azaindole scaffolds with various substituents, is a common strategy in the discovery of novel synthetic receptor agonists. acs.org

Methodological Approaches in Modern Chemical Research for Compound Characterization

Modern chemical research employs a range of sophisticated methodological approaches for the characterization of novel compounds like this compound. These methods are essential for confirming the compound's structure, purity, and properties. Spectroscopic techniques, such as Infrared (IR) spectroscopy, are utilized to identify functional groups and confirm structural features. wiley.com For example, vapor phase IR can be used to analyze carbonyl bands, which are characteristic of carboxamide structures present in compounds like this compound. wiley.com Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is invaluable for determining the molecular weight and obtaining fragmentation patterns that help elucidate the compound's structure. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. Additionally, techniques like X-ray crystallography can provide definitive three-dimensional structural information for crystalline compounds. Analytical techniques are also employed to assess the purity of synthesized compounds.

Research findings related to this compound often involve in vitro functional evaluations to assess their activity at target receptors. Assays such as the FLIPR membrane potential assay, utilizing cells transfected with specific receptors (e.g., human CB1 or CB2 receptors), are used to measure agonist activity by monitoring changes in fluorescence related to receptor activation. acs.org

Based on available research, this compound has been investigated in the context of synthetic cannabinoid receptor agonists. Studies have shown that compounds structurally related to this compound, particularly those with a 7-azaindole core, can exhibit varying degrees of potency and efficacy at cannabinoid receptors. acs.org Specifically, this compound (compound 114 in one study) was reported as failing to reach 50% activation at 10 μM in a CB1 receptor assay, suggesting low potency or efficacy at this receptor under the tested conditions. acs.org The core structure and tail groups have been shown to influence activity and selectivity towards CB1 and CB2 receptors among related synthetic cannabinoids. acs.org

Interactive Data Table: Functional Evaluation Data for Selected 7-Azaindole Derivatives (Based on acs.org)

| Compound | Core | Tail Group | CB1 pEC50 | CB1 Emax (%) | CB2 pEC50 | CB2 Emax (%) |

| ABUT7AICA | 7-azaindole | Adamantyl-butyl | Negligible | Negligible | Potent | High |

| This compound | 7-azaindole | Adamantyl-fluorobenzyl | < 50% activation at 10 μM | < 50% | Not specified | Not specified |

| A-4F-BUT7AICA | 7-azaindole | Adamantyl-4-fluorobutyl | 6.94 | 90 | Not specified | Not specified |

| A-4CN-BUT7AICA | 7-azaindole | Adamantyl-4-cyanobutyl | 6.77 | 96 | Not specified | Not specified |

| A-5F–P7AICA | 7-azaindole | Adamantyl-5-fluoropentyl | 7.15 | 94 | Not specified | Not specified |

Note: pEC50 values indicate potency (higher values indicate greater potency). Emax indicates the maximum effect (efficacy) relative to a reference compound. "Negligible" indicates minimal or no observable activity at the tested concentration range. "< 50% activation at 10 μM" indicates low activity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26FN3O |

|---|---|

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N-(1-adamantyl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C25H26FN3O/c26-20-5-3-16(4-6-20)14-29-15-22(21-2-1-7-27-23(21)29)24(30)28-25-11-17-8-18(12-25)10-19(9-17)13-25/h1-7,15,17-19H,8-14H2,(H,28,30) |

InChI Key |

LSNKFKFKEUNOLD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CN(C5=C4C=CC=N5)CC6=CC=C(C=C6)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of AFUB7AICA

Retrosynthetic analysis is a strategic approach used to design the synthesis of a target molecule by working backward from the product to simpler starting materials. youtube.comyoutube.com This involves a series of disconnections of chemical bonds, transforming the target molecule into potential precursors. youtube.com

Key Disconnection Strategies and Precursor Identification

For this compound, a key disconnection can be envisioned at the amide bond connecting the adamantyl group to the 7-azaindole-3-carboxylic acid moiety. acs.orgcaymanchem.com This disconnection suggests two primary precursors: an adamantylamine and a 7-azaindole-3-carboxylic acid derivative. acs.orgcaymanchem.com

Further retrosynthetic steps would involve analyzing the 7-azaindole-3-carboxylic acid portion. The carboxamide group at the 3-position suggests a disconnection to a 7-azaindole (B17877) substituted with a reactive group (e.g., an ester or acid chloride) at the 3-position and the (4-fluorophenyl)methyl group attached to the nitrogen. The introduction of the (4-fluorophenyl)methyl group on the nitrogen of the 7-azaindole core can be considered a key step, potentially arising from an N-alkylation reaction of a substituted 7-azaindole. acs.orgcaymanchem.com

The 7-azaindole core itself can be a target for retrosynthetic analysis. Azaindoles are often synthesized from aminopyridines, building the pyrrole (B145914) ring. nih.gov Various metal-catalyzed cross-coupling reactions, such as Heck reactions or C-H activation reactions, have been employed in the synthesis and functionalization of azaindoles. nih.gov

Forward Synthesis Pathways for this compound

The forward synthesis of this compound involves coupling the identified precursors. A common approach for synthesizing analogous synthetic cannabinoids involves the coupling of a carboxylic acid derivative with an amine. acs.orgcaymanchem.com

Optimization of Reaction Conditions and Catalyst Systems

The formation of the amide bond typically involves activating the carboxylic acid moiety of the 7-azaindole-3-carboxylic acid derivative before reacting it with adamantane-1-amine. Various coupling reagents can be employed for this purpose. Research on the synthesis of related synthetic cannabinoids has utilized coupling agents such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). acs.orgcaymanchem.com The choice of solvent, temperature, and reaction time are critical parameters that require optimization to maximize yield and purity. Solvents like dimethylformamide (DMF) have been reported in the synthesis of similar compounds. acs.orgcaymanchem.com

The N-alkylation of the 7-azaindole core with the (4-fluorophenyl)methyl bromide is another key step. acs.orgcaymanchem.com This reaction typically involves a base, such as sodium hydride (NaH), to deprotonate the nitrogen on the azaindole core, making it a stronger nucleophile for the subsequent reaction with the alkyl halide. acs.orgcaymanchem.com Reaction conditions, including temperature and solvent (e.g., DMF), need to be carefully controlled to favor the desired N-alkylation product. acs.orgcaymanchem.com

The synthesis of the 7-azaindole core itself can involve metal-catalyzed reactions. For example, palladium-catalyzed annulation reactions have been used to construct azaindole systems. nih.gov The optimization of these reactions would involve selecting appropriate palladium sources, ligands, bases, and reaction temperatures to achieve high yields and regioselectivity.

Advanced Synthetic Transformations Employed

Beyond standard amide coupling and N-alkylation, the synthesis of this compound or related compounds might involve advanced transformations depending on the chosen synthetic route for the 7-azaindole core. Metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, could potentially be employed in the construction or functionalization of the azaindole system. nih.gov C-H activation strategies are also being explored for the synthesis of azaindoles. nih.gov

Functional group interconversions (FGIs) are essential in multi-step synthesis to transform one functional group into another to enable subsequent reactions. youtube.com For instance, an ester group at the 3-position of the 7-azaindole might be hydrolyzed to a carboxylic acid before amide coupling. acs.orgcaymanchem.com

Characterization and Isolation of Synthetic Byproducts and Isomers (e.g., this compound 7'-azaindole isomer)

The synthesis of organic compounds often results in the formation of byproducts and isomers. Careful characterization and isolation are crucial to obtain the desired pure product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to confirm the structure and purity of the synthesized compound.

One known byproduct in the synthesis of this compound is the this compound 7'-azaindole isomer. caymanchem.combiomol.comszabo-scandic.combertin-bioreagent.com This isomer is structurally similar to this compound but differs in the position of substitution on the azaindole core or potentially the site of N-alkylation. caymanchem.combiomol.com The formation of this isomer highlights the importance of controlling regioselectivity during the synthetic process, particularly during the construction or functionalization of the azaindole ring system and the N-alkylation step. acs.orgcaymanchem.comnih.gov

Isolation of the desired product from byproducts and isomers typically involves chromatographic techniques such as column chromatography or preparative HPLC. acs.org The purity of the isolated compound is then assessed using analytical methods. biomol.com

Data regarding the synthesis of this compound and related compounds often includes reaction conditions, yields, and characterization data. While specific detailed yields for each step of this compound synthesis were not extensively found, general synthetic schemes for similar compounds involving N-alkylation and amide coupling steps report yields that can range significantly depending on the specific substrates and optimized conditions. acs.orgcaymanchem.com

Here is a table summarizing key information about this compound and its 7'-azaindole isomer:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | CAS Number |

| This compound | C₂₅H₂₆FN₃O | 403.5 | 165361559 | 2810271-54-4 |

| This compound 7'-azaindole isomer | C₂₅H₂₆FN₃O | 403.5 | - | 2809146-29-8 |

The synthesis of this compound involves carefully orchestrated chemical transformations, with retrosynthetic analysis guiding the selection of appropriate precursors and reaction strategies. Optimization of reaction conditions and the understanding of potential byproduct formation, such as the 7'-azaindole isomer, are critical for achieving the desired compound with high purity.

Design and Synthesis of Structurally Related Analogs for Research Probes

The design and synthesis of this compound analogs serve to create molecular probes with tailored properties for research applications. This often involves systematic modifications to the core chemical scaffold and peripheral substituents of the this compound molecule. These modifications can influence factors such as solubility, metabolic stability, binding affinity to target molecules, and the ability to incorporate labels for detection or tracking.

Systematic Modification of Core Scaffold and Peripheral Substituents

Substitution: Replacing existing atoms or groups with others (e.g., halogens, alkyl groups, hydroxyl groups).

Addition or Removal of Functional Groups: Introducing new functional groups or removing existing ones to change the molecule's chemical reactivity or polarity.

Ring Modifications: Altering the size or nature of the ring systems within the this compound scaffold.

These modifications are strategically planned to probe specific interactions with biological systems or to improve desirable characteristics for a research probe. For instance, adding a functional group suitable for conjugation to a fluorophore or a protein can turn a biologically active analog into a valuable tool for imaging or pull-down assays.

Regioselective and Stereoselective Synthesis Strategies

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of this compound analogs, particularly when creating probes for biological research. Regioselectivity ensures that chemical transformations occur at specific, desired positions on the molecule, avoiding the formation of unwanted structural isomers chemistrydocs.com. Stereoselectivity, on the other hand, controls the three-dimensional orientation of atoms in the molecule, leading to the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over others chemistrydocs.com.

Many biological interactions are highly sensitive to the precise three-dimensional structure of a molecule. Therefore, synthesizing analogs with defined stereochemistry is critical for accurate research findings. Synthetic strategies to achieve high regioselectivity and stereoselectivity can involve:

Using specific catalysts: Metal catalysts or organocatalysts can direct reactions to occur at particular sites or favor the formation of specific stereoisomers.

Controlling reaction conditions: Temperature, solvent, and the order of reagent addition can significantly influence the outcome of a reaction in terms of regioselectivity and stereoselectivity.

Employing protecting groups: Temporarily blocking reactive sites can ensure that reactions occur only at the desired locations.

Chiral auxiliaries or reagents: Incorporating chiral molecules during the synthesis can induce the formation of a specific enantiomer or diastereomer.

Research in this area focuses on developing efficient synthetic routes that provide access to specific this compound analogs with high purity and defined stereochemistry. beilstein-journals.orgnih.gov

Incorporation of Isotopic Labels for Research Applications (e.g., Deuteration)

Incorporating isotopic labels, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into this compound or its analogs is a powerful technique for various research applications microtracesolutions.comkit.edu. Deuteration, the replacement of hydrogen atoms with deuterium, is a common type of isotopic labeling chemistrydocs.comkit.edunih.gov.

Applications of isotopically labeled this compound analogs include:

Metabolic studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems. The altered mass-to-charge ratio of the labeled compound allows it to be distinguished from the unlabeled compound and its metabolites using techniques like mass spectrometry. nih.govresearchgate.net

Quantitative analysis: Using labeled analogs as internal standards in analytical methods (e.g., LC-MS) to accurately quantify the amount of the unlabeled compound in complex matrices.

Spectroscopic studies: Deuteration can simplify NMR spectra and provide insights into molecular structure and dynamics.

Investigating reaction mechanisms: Isotopic labeling can help elucidate the steps involved in chemical or enzymatic reactions by tracing the fate of specific atoms.

Molecular Pharmacology and Receptor Interaction Studies

Quantitative Receptor Binding Affinity Profiling

Quantitative receptor binding affinity profiling is a fundamental step in understanding how a compound interacts with its biological targets. For Afub7aica, this involves assessing its ability to bind to cannabinoid receptors, specifically CB1 and CB2.

In Vitro Radioligand Displacement Assays

In vitro radioligand displacement assays are a standard method for determining the binding affinity of a compound to a receptor. This technique involves using a radiolabeled ligand that is known to bind to the receptor and observing the extent to which the test compound (this compound) can displace the radiolabeled ligand from its binding site. giffordbioscience.comoncodesign-services.com The concentration of the test compound required to displace 50% of the specific binding of the radioligand is known as the IC50 value. giffordbioscience.comresearchgate.net This IC50 value can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which provides a measure of the compound's intrinsic affinity for the receptor. frontiersin.org

Studies investigating this compound and related compounds have utilized radioligand displacement assays, often employing radiolabeled cannabinoids like [³H]CP-55,940, which is a potent cannabinoid receptor agonist, to assess binding to CB1 and CB2 receptors expressed in cell membranes. frontiersin.orgnih.govolemiss.edu While specific Ki values for this compound (114) are not explicitly detailed in the provided search results for radioligand displacement assays, related compounds have shown varying affinities for CB1 and CB2 receptors. For instance, some synthetic cannabinoid receptor agonists structurally related to indazole or 7-azaindole (B17877) scaffolds have been evaluated using competitive radioligand binding assays. acs.org The CB1 receptor is predominantly found in the central nervous system, while the CB2 receptor is mainly located in the immune system and peripheral tissues. wikipedia.orgkuleuven.benih.gov

Assessment of Binding Kinetics and Equilibrium Constants

Beyond just affinity at equilibrium, understanding the kinetics of binding – the rates at which a compound associates with (k_on) and dissociates from (k_off) a receptor – provides a more complete picture of the interaction. wikipedia.orgfidabio.comdynamic-biosensors.com The equilibrium dissociation constant (Kd) is the ratio of the dissociation rate constant to the association rate constant (Kd = k_off / k_on) and represents the concentration of ligand at which half of the receptors are occupied at equilibrium. wikipedia.orgpharmacologyeducation.org The binding constant (Ka) is the inverse of the dissociation constant (Ka = 1/Kd). wikipedia.org

Binding kinetics can be measured using various techniques, including real-time biosensors. dynamic-biosensors.comnih.gov These methods allow for the direct determination of association and dissociation rates by monitoring the binding event over time. dynamic-biosensors.comnih.gov The shape of a concentration-response curve is influenced by underlying equilibrium constants for ligand binding and receptor conformational change. nih.gov While the provided search results discuss the principles of binding kinetics and equilibrium constants in the context of receptor-ligand interactions and mention their importance in drug development, specific data on the binding kinetics of this compound were not found within the provided snippets. dynamic-biosensors.comnih.govplos.org

Functional Characterization of Receptor Activation

Functional characterization studies assess the biological outcome of a compound binding to its receptor, determining whether it acts as an agonist (activating the receptor), an antagonist (blocking receptor activation), or a partial agonist. For GPCRs like cannabinoid receptors, this involves examining downstream signaling events. promega.co.ukbiocompare.com

G Protein-Coupled Receptor (GPCR) Signaling Assays

GPCR signaling assays are used to measure the activation of intracellular pathways triggered by ligand binding to GPCRs. promega.co.ukindigobiosciences.com These assays can measure various downstream events, including changes in intracellular calcium levels, modulation of cyclic AMP (cAMP), or recruitment of β-arrestin proteins. promega.co.ukbiocompare.comnih.gov

The FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay is one type of assay used to assess GPCR activity, particularly for receptors coupled to ion channels. acs.orgmoleculardevices.com This assay measures changes in membrane potential that occur as a result of ion flux mediated by receptor activation. moleculardevices.com The FLIPR system can detect changes in fluorescence due to Gβγ-coupling activation of inwardly rectifying potassium channels (GIRKs) as a result of agonist activity for cannabinoid receptors. acs.org Studies using the FLIPR membrane potential assay have evaluated the functional activity of various synthetic cannabinoid receptor agonists, including some with a 7-azaindole core similar to this compound. acs.org However, this compound (114) itself, along with some related compounds, reportedly failed to reach 50% activation at a concentration of 10 µM in a FLIPR membrane potential assay using cells expressing human CB1 or CB2 receptors. acs.org

Cyclic Adenosine Monophosphate (cAMP) Modulation Studies

Many GPCRs, including cannabinoid receptors, couple to G proteins that modulate the activity of adenylyl cyclase, an enzyme responsible for producing cyclic AMP (cAMP). frontiersin.orgnih.gov CB1 receptors are primarily coupled to Gi/o type G proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels upon activation. frontiersin.orgnih.gov Studies measuring the modulation of cAMP levels can therefore indicate the functional activity of a compound at these receptors. promega.co.uknih.gov While the provided information discusses cAMP modulation as a key GPCR signaling pathway and its relevance to cannabinoid receptors, specific data on how this compound modulates cAMP levels were not found. frontiersin.orgnih.govnih.gov

β-Arrestin Recruitment and Receptor Internalization Investigations

In addition to G protein coupling, GPCRs can also signal through β-arrestin proteins. discoverx.compromega.com Ligand binding can induce β-arrestin recruitment to the activated receptor, which plays a role in receptor desensitization, internalization, and can also mediate G protein-independent signaling pathways. discoverx.compromega.comnih.gov Assays measuring β-arrestin recruitment, such as BRET-based assays, can provide insights into the functional profile of a compound, including potential biased agonism (preferential signaling through G proteins or β-arrestin). discoverx.compromega.comnih.gov Receptor internalization, the process by which activated receptors are removed from the cell surface, often follows β-arrestin recruitment. promega.com While the importance of β-arrestin recruitment in GPCR signaling and the methods to study it are described in the search results, specific data regarding this compound's effects on β-arrestin recruitment or receptor internalization were not present. discoverx.compromega.comnih.gov

Allosteric Modulatory Mechanisms and Interactions

Allosteric modulation refers to the process where a molecule binds to a receptor at a site distinct from the orthosteric binding site (where the primary ligand binds) and, by doing so, alters the receptor's response to the orthosteric ligand nih.govpharmafeatures.comnih.gov. Allosteric modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the primary ligand, or they can act as allosteric agonists, activating the receptor directly from the allosteric site nih.govnih.gov. This mechanism offers a nuanced way to tune receptor activity compared to orthosteric ligands, potentially providing greater selectivity and fewer side effects nih.gov.

Selectivity and Off-Target Receptor Profiling in Defined Molecular Systems

Selectivity profiling is a critical aspect of molecular pharmacology, involving the assessment of a compound's binding affinity and functional activity across a wide range of molecular targets, including receptors, enzymes, and ion channels pelagobio.comeuropeanpharmaceuticalreview.comnih.gov. This process helps to determine how selective a compound is for its intended target and to identify potential off-target interactions that could contribute to unintended biological effects pelagobio.comnih.govfrontiersin.org. Off-target profiling in defined molecular systems, such as isolated receptors or cell lines expressing specific targets, provides valuable data on a compound's promiscuity and potential for polypharmacology pelagobio.comfrontiersin.org.

For this compound, specific detailed off-target receptor profiling data in defined molecular systems is not widely reported in the reviewed scientific literature. The most relevant finding regarding its selectivity comes from a study investigating synthetic cannabinoid receptor agonists, which indicated that this compound failed to achieve 50% activation at a concentration of 10 µM at both CB1 and CB2 receptors acs.org. This suggests a lack of significant agonistic activity at these primary targets of synthetic cannabinoids at this concentration.

While this finding provides some insight into its interaction with cannabinoid receptors, a comprehensive understanding of this compound's selectivity profile would require broader screening across a diverse panel of receptors and other molecular targets. Such extensive profiling would help to determine if this compound interacts with other systems, potentially through orthosteric or allosteric mechanisms, even if its activity at cannabinoid receptors is low. The absence of widespread data on its off-target interactions in defined molecular systems highlights a gap in the current publicly available pharmacological characterization of this compound.

Summary of Available Pharmacological Data for this compound

| Receptor Target | Activity at 10 µM | Note | Source |

| CB1 | < 50% activation | Agonist assay | acs.org |

| CB2 | < 50% activation | Agonist assay | acs.org |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Elucidation

Correlative Analysis of Structural Features with Receptor Potency

Studies investigating adamantane-derived SCRAs, including analogues of Afub7aica, have provided insights into how variations in different parts of the molecule influence receptor binding and activation. The general architecture involves an adamantyl headgroup linked via a carboxamide to a heterocyclic core, which is N-substituted with a tail group.

Impact of the Adamantane (B196018) Headgroup

The adamantane headgroup is a conserved feature in this compound and a series of related SCRAs. This bulky, rigid tricyclic structure is linked to the heterocyclic core via a carboxamide bond. SAR studies comparing acyl and carboxamide linked adamantane-derived SCRAs consistently indicate that the carboxamide linkage confers significantly higher potency at the CB1 receptor nih.gov. The isolation of the adamantyl headgroup in SAR studies has allowed for a comprehensive comparison of its influence across different core and tail groups, with observed SAR trends generally consistent with previously reported structurally similar SCRAs nih.gov.

Role of the N-Alkyl Chain Substituent

The N-alkylation pattern on the heterocyclic core significantly impacts the potency and efficacy of these compounds at cannabinoid receptors. To assess SAR trends of commonly detected N-alkyl tail groups, a set of various substituents has been evaluated across different core structures, including the 7-azaindole (B17877) core present in this compound nih.gov. The nature of this N-substituent is a key determinant of the compound's interaction with the receptor binding site. For instance, the 5-fluoropentyl tail group has been shown to confer favorable potency across different core structures, including indazole and 7-azaindole derivatives nih.gov. However, the sensitivity of the CB1 receptor to modifications away from certain tail groups, such as butyl and pentyl-derived moieties, has been highlighted nih.gov. In the case of 7-azaindole derivatives like this compound (114), certain tail groups, including the one present in this compound, resulted in compounds failing to reach 50% activation at 10 μM at CB1, indicating a significant impact of the N-alkyl substituent on CB1 agonism nih.gov.

Influence of Core Scaffold Variations (e.g., Indazole vs. Pyrrolo[2,3-b]pyridine)

The heterocyclic core to which the adamantane headgroup and the N-alkyl chain are attached plays a role in modulating receptor activity. This compound features a 7-azaindole (pyrrolo[2,3-b]pyridine) core. Comparative SAR studies have evaluated indole (B1671886), indazole, and 7-azaindole cores. Generally, the indazole core has been observed to confer higher potency at CB1 compared to the indole core, both of which typically show higher CB1 potency than the equivalent 7-azaindole derivatives nih.gov. This trend has been consistent across various tail groups nih.gov. However, the effect of the 7-azaindole core on CB1 activity can be variable depending on the tail group, ranging from a modest reduction in potency and efficacy to the abolition of significant CB1 agonism compared to indolyl counterparts nih.gov. For CB2 potency and efficacy, the core structure generally appears to be a less significant factor nih.gov.

Determination of Key Pharmacophoric Elements for Agonist Activity

Based on the correlative analysis of structural features, key pharmacophoric elements essential for agonist activity at cannabinoid receptors within this class of compounds can be inferred. These likely include:

The adamantane headgroup, contributing to binding interactions within the receptor pocket.

The carboxamide linker, which is critical for conferring higher potency, particularly at CB1 nih.gov.

The N-alkyl or N-benzyl tail group, which interacts with a specific region of the binding pocket and whose nature significantly impacts both potency and efficacy nih.gov.

The specific arrangement and electronic properties of these elements in three-dimensional space are crucial for productive binding and subsequent receptor activation.

Probing Efficacy Modulation through Targeted Structural Modifications

Efficacy, defined as the ability of a ligand to activate a receptor and elicit a functional response, can be modulated by targeted structural modifications. In vitro functional assays, such as the FLIPR membrane potential assay measuring Gβγ-coupling activation of inwardly rectifying potassium channels (GIRKs), are used to assess the efficacy (Emax) of these compounds nih.gov. Variations in the N-alkyl tail group and the heterocyclic core have been shown to influence the efficacy of the compounds at both CB1 and CB2 receptors nih.gov. For example, while some 7-azaindole derivatives retained modest CB1 activity and efficacy, others, including this compound (114), showed significantly reduced efficacy or failed to reach a certain level of activation nih.gov. This highlights how subtle changes in structure can lead to marked differences in the degree of receptor activation.

Below is a table illustrating the impact of core structure and tail group on CB1 and CB2 potency and efficacy for selected adamantane-derived SCRAs, including data points representative of the trends discussed:

| Compound Class (Core) | Representative Tail Group | CB1 pEC50 (Range) | CB1 Emax (Range) | CB2 pEC50 (Range) | CB2 Emax (Range) | Notes |

| Indazole | Various | 5.81–7.65 | 69–115% | Not specified | Not specified | Generally conferred higher CB1 potency than indole or 7-azaindole nih.gov. |

| Indole | Various | 5.97–6.99 | 6–110% | Not specified | Not specified | Lower CB1 potency than indazole nih.gov. |

| 7-Azaindole | Various | 5.85–6.77 | 9–96% | Not specified | Not specified | Generally lower CB1 potency than indazole or indole nih.gov. |

| 7-Azaindole | This compound tail (4-fluorobenzyl) | < 50% activation at 10 μM | < 50% activation at 10 μM | Not specified | Not specified | This compound (114) failed to reach 50% activation at 10 μM at CB1 nih.gov. |

Note: Specific pEC50 and Emax values for individual compounds within the ranges can be found in the cited research nih.gov. The data for this compound (114) reflects its low activity at the tested concentration nih.gov. Comprehensive CB2 data for all analogues were not explicitly detailed in the same comparative ranges as CB1 in the source, though general trends were mentioned nih.gov.

Application of Deuteration and Fluorination in SAR Investigations for Metabolic Stability and Activity

Deuteration and fluorination are strategies employed in medicinal chemistry to investigate the role of specific hydrogen atoms in metabolism and activity, exploiting the kinetic isotope effect and altering physicochemical properties like lipophilicity nih.gov. In the context of adamantane-derived SCRAs, metabolic bridgehead hydroxylation of the adamantane moiety has been observed nih.gov.

Targeted deuteration and fluorination of the adamantyl headgroup have been performed to assess their impact on metabolic stability and activity nih.gov. Fluorination of the bridgehead carbons in the adamantane headgroup has been shown to lead to a dramatic reduction in potency at CB1, with a more modest drop at CB2 nih.gov. This suggests that these positions are important for optimal interaction with the receptor, or that fluorination at these sites negatively impacts the required conformational flexibility or electronic distribution for binding and activation.

Perdeuteration of the adamantyl headgroup has also led to reductions in potency at both CB1 and CB2 nih.gov. This finding is notable because the differences between C-H and C-D bonds are relatively small, demonstrating that even subtle structural modifications can have a measurable impact on activity nih.gov. Increased CB2 selectivity was observed with deuterated derivatives, suggesting that the CB2 receptor might be more functionally accommodating of these minor changes to the adamantyl subunit compared to CB1 nih.gov. These studies highlight the utility of isotopic modifications in probing the SAR and potential metabolic pathways of SCRAs.

Based on the comprehensive search conducted for information regarding the preclinical metabolic fate and biotransformation of the chemical compound this compound, no specific data or studies directly pertaining to this compound's metabolism were found within the available search results.

The search queries covered key aspects of preclinical metabolism, including in vitro metabolic stability assessments (hepatic microsomal, plasma, and serum stability), identification and characterization of in vitro metabolites (oxidative and conjugative pathways), and the enzymatic systems involved in its metabolism. While the searches yielded general information on these topics and methodologies in the context of drug metabolism studies for various other compounds, they did not provide any specific findings, data tables, or detailed research results for this compound.

Therefore, it is not possible to generate an English article strictly following the provided outline and focusing solely on the preclinical metabolic fate and biotransformation of this compound, as the necessary compound-specific data are not available in the search results.

This compound has been identified with a PubChem CID nih.gov.

Preclinical Metabolic Fate and Biotransformation Investigations

Enzymatic Systems Involved in Metabolism

Cytochrome P450 (CYP) Isoform Contributions and Reaction Phenotyping

Cytochrome P450 (CYP) enzymes represent a superfamily of heme-containing monooxygenases that play a central role in the Phase I metabolism of a vast array of endogenous and exogenous compounds, including many pharmaceuticals mdpi.comnih.govyoutube.com. These enzymes catalyze various reactions, such as oxidation, hydroxylation, dealkylation, and epoxidation, typically introducing or exposing polar functional groups on the substrate molecule mdpi.comyoutube.com.

Reaction phenotyping studies are conducted to identify the specific CYP isoforms responsible for the metabolism of a particular compound. This is crucial for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce CYP enzyme activity, thereby altering the metabolism and exposure of the compound wuxiapptec.comyoutube.comnih.gov. Common approaches for reaction phenotyping include using recombinant human CYP enzymes, selective CYP inhibitors, and correlation studies with the activity of specific CYP isoforms in human liver microsomes or hepatocytes nih.govwuxiapptec.comyoutube.com. The major CYP isoforms typically investigated in drug metabolism include CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5, as they are involved in the metabolism of a large percentage of marketed drugs nih.govyoutube.comwuxiapptec.comnih.gov.

While general metabolic pathways for synthetic cannabinoids, structurally related to Afub7aica, have been reported to involve hydroxylation and N-dealkylation, often mediated by cytochrome P450 enzymes nih.govacs.org, specific, detailed data quantifying the contribution of individual human CYP isoforms to the metabolism of this compound was not available in the literature searched. Studies on related compounds suggest that metabolic "soft spots," such as the adamantane (B196018) moiety, can undergo hydroxylation acs.org. Further specific research would be required to definitively identify the primary CYP isoforms involved in this compound's biotransformation and to perform detailed reaction phenotyping.

Role of Non-CYP Enzymes in this compound Biotransformation

In addition to the prominent role of CYP enzymes, non-CYP enzymes also contribute significantly to the Phase I and Phase II metabolism of many drugs evotec.comxenotech.comnih.gov. Phase I non-CYP enzymes include flavin-containing monooxygenases (FMOs), carboxylesterases (CESs), aldehyde oxidase (AO), xanthine (B1682287) oxidoreductase (XO), monoamine oxidases (MAOs), alcohol dehydrogenases (ADHs), and aldo-keto reductases (AKRs) mdpi.comevotec.comxenotech.com. These enzymes catalyze a variety of reactions, such as hydrolysis of esters and amides, oxidation of amines and aldehydes, and reduction of ketones youtube.comevotec.comxenotech.com.

Phase II metabolism, also known as conjugation, involves the covalent attachment of endogenous molecules (such as glucuronic acid, sulfate (B86663), glutathione (B108866), amino acids, or acetate) to the parent compound or its Phase I metabolites nih.govmsdmanuals.commdpi.com. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), glutathione S-transferases (GSTs), and N-acetyltransferases (NATs) evotec.comxenotech.comnih.gov. These conjugation reactions generally result in more polar and readily excretable metabolites nih.govmsdmanuals.commdpi.com.

While non-CYP enzymes are known to metabolize various synthetic cannabinoids and other drugs evotec.comxenotech.com, specific data detailing the involvement and contribution of particular non-CYP enzymes to the biotransformation of this compound was not identified in the consulted literature. Given the structural features of this compound, potential non-CYP mediated pathways could include hydrolysis of amide linkages or conjugation reactions, but experimental data is needed to confirm these possibilities and quantify their contribution relative to CYP-mediated metabolism.

Comparative In Vitro Metabolism Across Relevant Preclinical Species

Comparative in vitro metabolism studies across relevant preclinical species (e.g., mouse, rat, dog, monkey) and human liver systems (microsomes, hepatocytes) are essential in preclinical drug development nih.goveuropa.eunih.govnih.govresearchgate.netsemanticscholar.orgnih.gov. The primary goal of these studies is to assess potential species differences in metabolic pathways and rates, which helps in selecting appropriate animal species for toxicology studies and in extrapolating preclinical data to predict human pharmacokinetics and potential metabolite-related safety concerns nih.goveuropa.eusemanticscholar.orgnih.gov.

In vitro systems like liver microsomes and hepatocytes from different species are commonly used to evaluate metabolic stability and identify metabolites nih.govnih.govnih.govsemanticscholar.orgnih.gov. By incubating the compound with liver fractions from various species and analyzing the formation of metabolites over time, researchers can compare metabolic profiles and rates nih.govnih.govsemanticscholar.org. Significant differences in metabolism across species can indicate that a particular animal model may not be a suitable surrogate for predicting human metabolic fate europa.eusemanticscholar.org.

Reported studies on the in vitro metabolism of synthetic cannabinoids have sometimes included comparisons across species using liver microsomes nih.govsemanticscholar.org. These studies can reveal variations in the extent and pathways of metabolism between species nih.govsemanticscholar.org. However, specific data from comparative in vitro metabolism studies for this compound across relevant preclinical species was not found in the available search results. Conducting such studies would be crucial to understand potential species differences in this compound's metabolism and inform the selection of appropriate animal models for further preclinical evaluation.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating Afub7aica from complex mixtures, which is essential for accurate identification and quantification. Different chromatographic methods are chosen based on the compound's properties and the matrix being analyzed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. acs.orgbertin-bioreagent.com HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Various detection modes can be coupled with HPLC to identify and quantify the separated analytes. For this compound analysis, HPLC coupled with a Time-of-Flight (TOF) mass spectrometer has been utilized. policija.sipolicija.si This setup allows for the determination of the exact mass of the compound. policija.si

An example of an HPLC method for this compound analysis involves using an Agilent 1260 Infinity HPLC system coupled to a 6230B TOF mass spectrometer. policija.si The chromatographic separation can be achieved using a Zorbax Eclipse XDB-C18 column (50 x 4.6 mm, 1.8 micron). policija.si Mobile phases consisting of 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water (A) and 0.1% formic acid in methanol (B129727) (B) are used with a gradient elution program. policija.si The gradient starts at 5% B, changes to 40% B over 4 minutes, then to 70% over 2 minutes, and finally to 100% over 5 minutes, followed by a hold and equilibration step. policija.si The flow rate is typically 1.0 ml/min with an injection volume of 1 µl. policija.si

HPLC purity analysis of related synthetic cannabinoid receptor agonists, including this compound, has been performed using a Waters 2695 Separations module equipped with a Waters 2996 Photodiode Array detector set at wavelengths such as 230, 254, and 271 nm. acs.org A Waters SunFire C18 5 μM column (2.1 × 150 mm) with a flow rate of 0.2 mL/min and a gradient elution of acetonitrile (B52724) (+0.1% trifluoroacetic acid) and Milli-Q water (+0.1% trifluoroacetic acid) has been reported for such analyses. acs.org

Gas Chromatography (GC) for Volatile and Thermostable Analytes

Gas Chromatography (GC) is another technique applied in the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). caymanchem.comacs.orgpolicija.siwiley.com GC is suitable for volatile or thermostable compounds that can be vaporized without degradation. This compound has been analyzed using GC-MS with Electron Ionization (EI) ionization. policija.si

A typical GC-MS method for this compound involves using an Agilent GC-MS system with an HP1-MS column (100% dimethylpolysiloxane, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness). policija.si The carrier gas is Helium with a flow rate of 1.2 ml/min. policija.si The GC oven program involves an initial temperature hold, followed by temperature ramps and further isothermal holds to achieve chromatographic separation. policija.si The injector temperature is typically maintained at 280 °C. policija.si The MSD source uses EI at 70 eV, with transfer line, source, and quadrupole temperatures set to optimize ionization and detection. policija.si The scan range for mass detection is typically from m/z 50 to 550. policija.si GC-IR (condensed phase) has also been used in conjunction with GC-MS for the analysis of this compound. policija.si

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced resolution, speed, and sensitivity compared to traditional HPLC by utilizing smaller particle size columns and higher mobile phase pressures. nih.govnih.govwiley.com While not explicitly detailed for this compound alone in the search results, UHPLC is a powerful technique for the analysis of complex samples and is increasingly used for synthetic cannabinoids and related compounds. acs.orgnih.gov UHPLC systems, such as the Shimadzu Nexera UHPLC, coupled with detectors like photodiode array detectors and tandem mass spectrometers, are employed for the analysis of synthetic cannabinoid receptor agonists, which could include this compound. acs.org UHPLC is particularly beneficial for achieving faster analysis times and improved chromatographic resolution, which is advantageous when dealing with complex matrices or when high throughput is required. nih.govwiley.com

Capillary Electrophoresis (CE) in Analytical Research

Capillary Electrophoresis (CE) is an analytical technique that separates analytes based on their differential migration in an electric field. While CE is mentioned as an analytical method for physicochemical characterization in general nih.gov, specific applications of CE solely for the analysis or research of this compound were not found in the provided search results. CE offers high separation efficiency and can be coupled with various detectors, but its application to this compound would depend on the compound's charge and solubility characteristics under electrophoretic conditions.

Mass Spectrometric (MS) Detection and Structural Characterization

Mass Spectrometry (MS) is a crucial detection technique coupled with chromatography for the identification and structural characterization of this compound. MS provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight and fragmentation pattern of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures and Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly using tandem mass spectrometry (MS/MS), is a powerful technique for the analysis of this compound, especially in complex mixtures or for the detection of metabolites. policija.siacs.orgcaymanchem.comeag.comtechnologynetworks.comnih.govmeasurlabs.com LC-MS/MS combines the separation capabilities of LC with the high sensitivity and selectivity of tandem MS. eag.comtechnologynetworks.comnih.gov This technique allows for the unequivocal identification and reliable quantification of target analytes, even at trace quantities. nih.govmeasurlabs.com

In LC-MS/MS, the separated components from the LC column are ionized and introduced into the mass spectrometer. eag.commeasurlabs.com In a tandem mass spectrometer, ions are typically passed through multiple stages of mass analysis. eag.commeasurlabs.com A common setup involves a triple quadrupole (QqQ) system, where a precursor ion is selected in the first quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed in the third quadrupole. eag.commeasurlabs.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and sensitivity for targeted analysis. nih.gov

LC-MS analysis, including LC-MS/MS, has been performed for synthetic cannabinoid receptor agonists structurally related to this compound. acs.org An LCMS-8040 tandem mass spectrometer coupled to a UHPLC system has been used for such analyses. acs.org LC-MS/MS is particularly valuable for analyzing biological samples or complex matrices where interference from other compounds is likely. The ability to select and fragment specific ions allows for confident identification and accurate quantification of this compound and its potential metabolites. nih.govmeasurlabs.com

Data regarding specific LC-MS/MS transitions or detailed fragmentation patterns for this compound from the provided search results are limited, but the general principles and applications of LC-MS/MS in the analysis of synthetic cannabinoids highlight its importance for this compound research and quantification in complex matrices. acs.orgnih.govmeasurlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Forensic and Research Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in both forensic science and research for the separation and identification of volatile and semi-volatile compounds. drawellanalytical.comforensicscijournal.com It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In forensic applications, GC-MS is a common method for confirming the identity of seized drugs and analyzing complex illicit drug mixtures. forensicscijournal.comspectroscopyonline.comresearchgate.net The technique involves separating components of a sample based on their boiling points and interactions with a stationary phase in the GC column, followed by their detection and identification by the mass spectrometer based on their mass-to-charge ratio (m/z) and fragmentation pattern. spectroscopyonline.com Mass spectral databases are readily available for comparison to reference materials, aiding in the identification process. researchgate.net

GC-MS has proven valuable in the analysis of synthetic opioids and their analogs, demonstrating its utility in detecting and identifying a large number of these substances, even in complex matrices. nih.gov While GC-MS is highly selective and effective for separating complex mixtures, challenges can arise when dealing with isomeric compounds that exhibit similar mass spectral data. researchgate.net In such cases, specific gas chromatographic stationary phases or derivatization techniques may be employed to enhance separation and enable more selective analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for obtaining accurate mass measurements, which are crucial for the confident determination and confirmation of elemental compositions and molecular formulas of analytes. fda.govuci.edu Unlike nominal mass measurements provided by lower-resolution mass spectrometers, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high level of precision allows for the differentiation of compounds with the same nominal mass but different elemental compositions (isobars). fda.gov

The accurate mass obtained by HRMS enables the elucidation of molecular formulas and facilitates library searching in non-targeted screening workflows. fda.gov Modern HRMS instruments possess sufficient resolution to distinguish co-eluting isobaric compounds often encountered in complex samples. fda.gov The accuracy of mass measurements is typically assessed by comparing the experimentally observed m/z value to the calculated theoretical m/z value for a proposed molecular formula. uci.eduwarwick.ac.uk Guidelines for accurate mass measurements often recommend a mass accuracy within a few millimass units or parts per million (ppm) of the calculated value. uci.eduwarwick.ac.uk

Ion Mobility Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that offers an additional dimension of separation based on the size and shape of ions in the gas phase, providing a valuable complement to traditional MS. azom.comnih.govtofwerk.comnih.gov IMS separates ions based on their collision cross-sections (CCS), which are related to their rotationally averaged molecular size. azom.comnih.govtofwerk.com This is particularly useful for differentiating isomers, which are compounds with the same molecular formula but different structural arrangements. azom.comnih.govtofwerk.comnih.gov While isomers have the same mass, their different three-dimensional structures can result in distinct collision cross-sections and thus different drift times in the IMS cell. azom.comnih.govtofwerk.comnih.gov

Interfacing IMS with MS (IMS-MS) provides two-dimensional data, combining separation by ion mobility with separation by mass-to-charge ratio. azom.comtofwerk.com This allows for the deconvolution of multiple isomeric or isobaric components that may be present within a single peak in a conventional mass spectrum. azom.comtofwerk.com Although IMS-MS is effective for separating ions with different spatial configurations, the differentiation of closely related isomers with very similar collision cross-sections can still be challenging and may require high-resolution IMS instruments or the implementation of advanced strategies such as derivatization or the formation of different ion adducts. nih.govresearchgate.net

Spectroscopic Characterization Techniques (Research Applications)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and powerful technique for the comprehensive structural elucidation of organic compounds. jchps.comethz.chresearchgate.net It provides detailed information about the number, type, and connectivity of atoms within a molecule, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. jchps.comslideshare.net The principle of NMR relies on the absorption of radiofrequency energy by atomic nuclei with a magnetic spin when placed in a strong magnetic field. jchps.comslideshare.net

Key information obtained from NMR spectra includes chemical shifts, which indicate the electronic environment of the nuclei, and spin-spin coupling patterns, which reveal the number of neighboring nuclei and their spatial relationship. slideshare.net Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide correlations between nuclei, further aiding in the assignment of signals and the piecing together of the molecular structure. ethz.chresearchgate.net NMR spectroscopy is invaluable for confirming the structure of synthesized compounds and determining the structure of unknown substances. jchps.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

By analyzing the positions, intensities, and shapes of the absorption bands in an IR spectrum, chemists can deduce the presence or absence of specific functional groups such as carbonyls (C=O), hydroxyls (O-H), amines (N-H), and aromatic rings. solubilityofthings.comlibretexts.orgsavemyexams.com The region of the IR spectrum from 1200 to 700 cm⁻¹, known as the fingerprint region, contains a complex pattern of bands that is unique to each molecule and can be used for compound identification by comparison to reference spectra. solubilityofthings.comlibretexts.org IR spectroscopy is often used as a preliminary technique in structural analysis due to its simplicity and the wealth of information it provides about the functional groups present. innovatechlabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. bioglobax.comupi.edu This absorption occurs when electrons in a molecule, particularly those in chromophores (functional groups that absorb UV-Vis light), are promoted from a ground state to a higher energy state. bioglobax.comupi.edu UV-Vis spectra typically consist of broad bands and may not be highly specific for compound identification alone. bioglobax.com However, they are valuable for the analysis of compounds containing chromophores and are widely used for quantitative analysis. nih.govdrawellanalytical.comuci.edubioglobax.comupi.eduresearchgate.net

The wavelength of maximum absorbance (λmax) in the UV-Vis spectrum is characteristic of the chromophore system within a molecule. caymanchem.comresearchgate.net UV-Vis spectroscopy can be used to determine the concentration of an analyte in a solution based on the Beer-Lambert Law, which states that the absorbance is directly proportional to the concentration of the analyte and the path length of the light through the solution. upi.edu Quantitative analysis is often performed by creating a calibration curve using solutions of known concentrations of the analyte and measuring their absorbance at a specific wavelength, typically the λmax. upi.eduresearchgate.net UV-Vis spectroscopy is applied in various fields for the quantitative detection of substances. upi.edunih.gov For this compound, a reported λmax is 292 nm. caymanchem.com

Advanced Sample Preparation Strategies for Biological Matrices (in vitro/animal studies)

Liquid-Liquid Extraction (LLE) Method Development

Liquid-Liquid Extraction (LLE) is a classical sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent phenomenex.comnih.gov. For the analysis of lipophilic compounds like this compound in biological matrices, LLE can be a suitable approach to extract the analyte from the aqueous biological fluid into an organic solvent phenomenex.com.

Method development for LLE of this compound from biological matrices would involve selecting an appropriate organic solvent or mixture of solvents that efficiently extracts the compound while leaving polar matrix components in the aqueous phase. Factors influencing the extraction efficiency include the polarity of the solvent, pH of the aqueous phase, ionic strength, and the ratio of the two phases phenomenex.comnih.gov. Since this compound is a neutral, relatively non-polar molecule caymanchem.com, non-polar or moderately polar organic solvents would likely be effective. Adjusting the pH of the aqueous biological sample might be necessary if the compound or potential interfering substances have ionizable functional groups, although the core structure of this compound suggests it is largely neutral.

Challenges in LLE from biological matrices include the potential for emulsion formation, which can hinder phase separation and reduce recovery scielo.br. Optimization steps would involve testing different solvents (e.g., ethyl acetate, methyl tert-butyl ether, hexane), varying solvent ratios, and potentially incorporating centrifugation or salting-out steps to improve phase separation nih.govscielo.br. Supported liquid extraction (SLE), a variation of LLE, offers some advantages by using an inert solid support coated with the aqueous phase, allowing the organic solvent to flow through and extract the analyte, potentially reducing emulsion issues and improving consistency spectroscopyeurope.comphenomenex.com. Miniaturized LLE techniques, such as liquid-liquid microextraction (LLME) or parallel artificial liquid membrane extraction (PALME), could also be explored to reduce solvent consumption and enable higher throughput speciation.netchromatographyonline.com.

Solid Phase Extraction (SPE) Optimization

Solid Phase Extraction (SPE) is a widely used technique that utilizes a solid stationary phase to selectively retain the analyte or matrix interferences based on their physical and chemical properties waters.comphenomenex.comsepscience.comhplc.eu. SPE offers advantages over LLE, including reduced solvent usage, better cleanup efficiency, and amenability to automation phenomenex.comsepscience.com. For the extraction of this compound from biological matrices, SPE would be a highly relevant technique.

Optimization of an SPE method for this compound would involve selecting the appropriate sorbent chemistry. Given the lipophilic nature of this compound, a reversed-phase sorbent (e.g., C18, C8, polymeric reversed-phase) would likely be the primary choice, retaining the analyte via hydrophobic interactions hplc.euusm.edu. Mixed-mode sorbents, which combine reversed-phase and ion-exchange functionalities, could also be considered if there are ionizable interferences to be removed or if enhanced retention is needed chromatographyonline.comhplc.euusm.edu.

The SPE protocol typically involves several steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the analyte nih.govusm.edu. Optimization would focus on:

Conditioning: Using solvents to prepare the sorbent for sample loading.

Loading: Applying the biological sample, often diluted or pre-treated, to the conditioned sorbent. The sample matrix composition (e.g., pH, organic content) is critical for optimal retention phenomenex.comhplc.eu.

Washing: Selecting wash solvents that remove matrix components without eluting the target analyte. This step is crucial for reducing matrix effects spectroscopyeurope.comhplc.eu. The strength and composition of the wash solvent (e.g., percentage of organic modifier) would be optimized chromatographyonline.com.

Elution: Choosing an elution solvent that effectively elutes the analyte while leaving strongly retained interferences on the sorbent. A stronger solvent or a change in pH might be used depending on the sorbent and analyte properties hplc.eu. The elution volume also needs optimization to ensure good recovery and potentially concentrate the analyte phenomenex.comhplc.eu.

Factors such as sorbent mass, flow rates, and the volumes of conditioning, wash, and elution solvents would be systematically evaluated to maximize recovery and minimize matrix effects for this compound in the specific biological matrix of interest phenomenex.comhplc.eu. SPE is commonly used for the analysis of synthetic cannabinoids in biological fluids sepscience.com.

Protein Precipitation and Dilute-and-Shoot Approaches

Protein precipitation (PPT) is a simple and rapid sample preparation technique primarily used to remove proteins from biological samples, which can interfere with downstream analysis, particularly LC-MS chromatographyonline.comnih.govwisdomlib.orgphenomenex.com. This is achieved by adding an organic solvent, acid, or salt to the sample, causing proteins to denature and precipitate nih.govwisdomlib.orgphenomenex.com. The supernatant, containing the analyte, is then separated by centrifugation or filtration biotage.comphenomenex.com.

For this compound analysis, PPT could serve as a preliminary cleanup step, especially for protein-rich matrices like plasma or serum biotage.com. Common protein precipitation agents include acetonitrile, methanol, trichloroacetic acid (TCA), or zinc sulfate (B86663) nih.govphenomenex.comresearchgate.net. Acetonitrile is frequently used and is effective, although it requires a relatively large dilution of the sample nih.gov. The effectiveness of different precipitants can vary researchgate.net. While PPT is effective at removing proteins, it does not remove other endogenous interferences like lipids or salts, which can still cause matrix effects chromatographyonline.comspectroscopyeurope.com.

The "dilute-and-shoot" approach is the simplest sample preparation method, involving only the dilution of the biological sample before direct injection into the analytical system, usually LC-MS chromatographyonline.comspectroscopyeurope.comresearchgate.netfrontiersin.org. This technique is fast, inexpensive, and minimizes analyte loss spectroscopyeurope.comresearchgate.net. It is most suitable for protein-poor matrices like urine or cerebrospinal fluid, or when the analyte is present at high concentrations spectroscopyeurope.comfrontiersin.org.

For this compound, a dilute-and-shoot approach might be feasible for matrices like urine, but it is less likely to provide sufficient cleanup for complex matrices like plasma or tissue homogenates due to significant matrix effects chromatographyonline.comfrontiersin.org. While simple, this method results in the "dirtiest" samples, carrying the highest risk of matrix interference and instrument contamination chromatographyonline.com. Filtration after dilution can help remove particulates chromatographyonline.com. The effectiveness of dilute-and-shoot in minimizing matrix effects depends heavily on the dilution factor and the nature of the matrix and analyte frontiersin.orgmdpi.com.

Immunoaffinity-Based Cleanup Techniques

Immunoaffinity-based cleanup techniques utilize the highly specific binding interaction between an antibody and its target analyte to selectively extract the analyte from a complex matrix news-medical.net. This method offers excellent selectivity and can provide a very clean extract news-medical.net.

For this compound, the development of an immunoaffinity-based cleanup method would require the availability of a specific antibody that binds to this compound or a closely related structural analog with high affinity and specificity. If such an antibody exists or can be developed, it could be immobilized onto a solid support (e.g., resin, magnetic beads). The biological sample would be passed through the support, allowing this compound to bind to the antibody. Unbound matrix components would be washed away, and the retained this compound would then be eluted using a buffer that disrupts the antibody-analyte interaction news-medical.net.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

Ligand-Based Drug Design (LBDD) approaches utilize information from known active molecules to infer properties and structural features required for biological activity. These methods are particularly useful when detailed three-dimensional structural information about the biological target is limited or unavailable nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to develop predictive models that correlate the structural and physicochemical properties of a set of compounds with their biological activity nih.gov. By analyzing a series of related ligands with known activities, QSAR models can identify key molecular descriptors that influence potency or efficacy. While a study on related synthetic cannabinoid receptor agonists, including Afub7aica analogs, investigated structure-activity relationships, specific detailed QSAR models explicitly developed and reported for this compound based on a large dataset were not found in the provided search results acs.org. However, the principles of QSAR are applicable to understanding how structural modifications in synthetic cannabinoids, such as those related to this compound, might impact their activity at cannabinoid receptors acs.org.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target nih.govarxiv.org. These features, which can include hydrogen bond donors/acceptors, hydrophobic centers, and charged regions, represent a 3D spatial arrangement crucial for binding and activity nih.gov. Pharmacophore models can be derived from a set of active ligands (ligand-based) or from the structure of the target protein (structure-based) nih.gov.

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a target or possess desired properties biorxiv.orgresearchgate.net. Pharmacophore models are often used as a rapid filter in virtual screening campaigns to select compounds that possess the necessary features for interaction nih.govnih.gov. While virtual screening is a valuable tool in drug discovery and is mentioned in the context of screening for potential inhibitors researchgate.netnih.gov, and structure-based virtual screening was discussed as a complementary approach in the study involving this compound analogs acs.org, specific pharmacophore models developed for this compound or results from virtual screening studies specifically using this compound as a query or hit were not detailed in the provided search results.

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) approaches leverage the three-dimensional structure of the biological target protein to design or identify ligands that are likely to bind with high affinity and specificity biorxiv.org.

Molecular Docking Simulations to Receptor Binding Sites

Molecular docking is a key technique in SBDD that predicts the preferred binding orientation (pose) of a ligand within the binding site of a protein and estimates the binding affinity nih.govnih.govyoutube.com. This method treats the ligand and the receptor as three-dimensional structures and calculates the favorable interactions between them nih.gov. Molecular docking simulations were carried out on a subset of indazole and 7-azaindole (B17877) based synthetic cannabinoid receptor agonists, structurally related to this compound, at both the CB1 and CB2 receptors to gain insight into observed structure-activity relationship trends acs.org. These simulations utilized cryo-Electron Microscopy (cryo-EM) structures of CB1 and CB2 receptors acs.org. While docking was performed on related compounds, specific detailed docking results or predicted binding poses for this compound itself were not explicitly provided in the search results acs.org.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time nih.gov. In the context of drug discovery, MD simulations can be used to study the dynamic behavior and stability of ligand-receptor complexes, providing insights beyond the static snapshots obtained from docking nih.gov. MD simulations can help assess the stability of the predicted binding pose from docking, explore conformational changes in the receptor or ligand upon binding, and estimate binding free energies. Although molecular dynamics simulation was mentioned in the context of a reference in the study discussing this compound analogs acs.org, detailed MD simulation studies specifically investigating the stability or dynamics of this compound bound to cannabinoid receptors were not found in the provided search results. However, this method is generally applicable to studying the interactions of synthetic cannabinoids with their target receptors.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules aps.orgq-chem.comarxiv.org. These calculations can determine properties such as molecular geometry, charge distribution, electrostatic potential, and frontier molecular orbitals, which are crucial for understanding how a molecule interacts with its environment and a biological target substack.com. Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational cost q-chem.com. While quantum chemical calculations are valuable for understanding the electronic properties that govern molecular interactions substack.com, specific detailed quantum chemical calculations performed on this compound were not provided in the search results. However, these methods could be applied to this compound to gain a deeper understanding of its electronic characteristics relevant to binding interactions with cannabinoid receptors.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves using computational models and algorithms to estimate how a chemical compound will be absorbed, distributed, metabolized, and excreted by an organism nih.govnih.govnih.gov. These predictions are valuable in the early stages of drug discovery and development to assess the pharmacokinetic profile of potential drug candidates and filter out compounds likely to have unfavorable properties arpa-h.govresearchgate.netuniv-paris-diderot.frbiorxiv.org. Various software tools and methodologies, such as QSAR models, molecular descriptors, and machine learning algorithms, are employed for this purpose nih.govjaptronline.comphcogj.comresearchgate.netjapsonline.commdpi.com. Parameters commonly predicted include aqueous solubility, intestinal absorption, blood-brain barrier permeability, and interactions with metabolic enzymes like cytochrome P450 nih.govnih.govresearchgate.netnih.gov.

Based on the available search results, detailed research findings specifically on the in silico prediction of ADME properties for this compound were not identified. While general methods for ADME prediction are well-established and applied to various compounds, specific computational studies detailing the predicted absorption, distribution, metabolism, and excretion characteristics of this compound were not found within the scope of this search.

De Novo Design and Optimization of Novel Chemical Scaffolds

De novo design is a computational approach used to generate novel molecular structures with desired properties from scratch, rather than modifying existing compounds numberanalytics.comosti.govnih.gov. This process often involves building molecules fragment by fragment or using evolutionary algorithms and generative models to explore chemical space numberanalytics.comarxiv.orgneurips.cc. The goal is to design compounds that are complementary to a specific biological target in terms of shape and chemical properties, while also considering factors like synthetic accessibility and drug-likeness osti.gov. Computational methods are also used to optimize existing chemical scaffolds by suggesting modifications that could improve properties such as binding affinity, selectivity, or ADME characteristics mdpi.combakerlab.orgbiorxiv.orgrsc.orgyoutube.comnih.gov.

Based on the available search results, studies specifically focused on the de novo design or optimization of novel chemical scaffolds utilizing or based on the structure of this compound were not identified. While de novo design is a powerful tool in computational chemistry for generating new molecular entities, specific applications of this methodology to the this compound scaffold were not found within the scope of this search.

In Vitro and Ex Vivo Biological Activity Assessments Excluding Clinical Human Data

Cellular Viability and Cytotoxicity Assays in Defined Cell Lines

Information specifically detailing cellular viability and cytotoxicity assays for Afub7aica in defined cell lines is not extensively available in the examined literature.

Modulation of Gene Expression and Proteomic Profiles in Cellular Models

Specific studies focused on the modulation of gene expression and proteomic profiles by this compound in cellular models are not detailed in the readily available scientific literature. While general methodologies for assessing gene expression and proteomic changes exist nih.govnih.gov, their application to this compound has not been prominently reported in the reviewed sources.

Investigation of Intracellular Signaling Cascades (e.g., Calcium Flux, MAP Kinase Activation)

Direct investigation into the effects of this compound on specific intracellular signaling cascades such as calcium flux or MAP kinase activation is not widely documented in the available research. Cellular signaling pathways, including those involving calcium ions and kinases, are crucial for various cellular functions nih.gov, and methods to study them are established, but specific findings for this compound in these areas were not found.

Enzyme Inhibition or Activation Studies for Identified Molecular Targets